![molecular formula C14H18BN3O3 B2909515 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one CAS No. 2377608-66-5](/img/structure/B2909515.png)

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

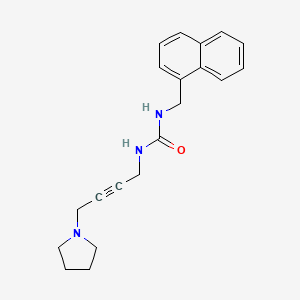

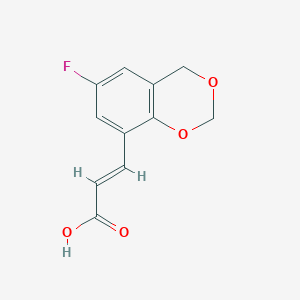

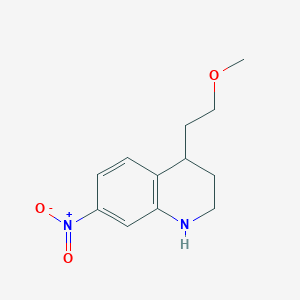

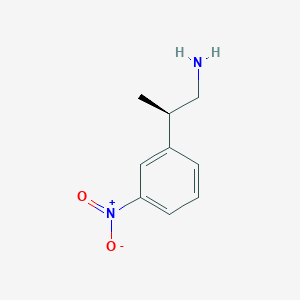

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one, also known as TMB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TMB is a heterocyclic compound that contains a triazole ring and a boron atom, which makes it a versatile compound for various applications.

Applications De Recherche Scientifique

Intermediate in Biologically Active Compounds

This compound is an important intermediate in many biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .

Synthesis of Indazole Derivatives

The compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Agriculture and Energy Fields

Indazole derivatives, which this compound is an intermediate of, also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .

Chemical Stability

The compound has high chemical stability, as indicated by the substantial energy gap ΔE between HOMO and LUMO orbits .

Structural Diversity

Nitrogen heterocyclic compounds like this one widely exist in nature and organisms and attract great attention due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

Physicochemical Features

To reveal the physicochemical features of the title compound, the molecular electrostatic potential and frontier molecular orbitals are investigated through DFT .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-boron bonds .

Mode of Action

It’s known that compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo reactions such as suzuki-miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the molecular structure and properties of the compound .

Biochemical Pathways

The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various biochemical pathways, leading to downstream effects.

Result of Action

The ability of the compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various cellular targets, leading to a range of biological effects.

Propriétés

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)10-5-7-11(8-6-10)18-9-16-17-12(18)19/h5-9H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNACYJFQEGGLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2909436.png)

![cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2909437.png)

![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)

![7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2909442.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)

![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)